6-Ethyl-4-methylquinoline-2-carboxylic acid is an organic compound characterized by its unique quinoline structure, which includes a carboxylic acid functional group. The molecular formula of this compound is , and it has a molecular weight of 215.25 g/mol. This compound is notable for its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties, making it valuable in various scientific applications .
6-Ethyl-4-methylquinoline-2-carboxylic acid can be sourced from chemical suppliers and is classified under the category of quinoline derivatives. It is recognized for its potential in medicinal chemistry due to its biological activities, including antimicrobial and anticancer properties . The compound is also categorized as a carboxylic acid, which is defined by the presence of the carboxyl functional group (-COOH) that contributes to its reactivity and solubility characteristics .
The synthesis of 6-Ethyl-4-methylquinoline-2-carboxylic acid can be achieved through several methods, primarily involving cyclization reactions. One common synthetic route involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, leading to the formation of the quinoline ring system. This method typically requires careful control of reaction conditions to optimize yield and purity .
The molecular structure of 6-Ethyl-4-methylquinoline-2-carboxylic acid consists of a quinoline ring with two substituents: an ethyl group at position six and a methyl group at position four. The carboxylic acid group is located at position two on the quinoline ring.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.25 g/mol |
IUPAC Name | 6-Ethyl-4-methylquinoline-2-carboxylic acid |
InChI | InChI=1S/C13H13NO2/c1-3-9-4-5-11-10(7-9)8(2)6-12(14-11)13(15)16/h4-7H,3H2,1-2H3,(H,15,16) |
Canonical SMILES | CCC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O |
6-Ethyl-4-methylquinoline-2-carboxylic acid can participate in various chemical reactions:
The major products from these reactions can lead to various functionalized quinoline derivatives useful in pharmaceuticals and other applications.
The mechanism of action for 6-Ethyl-4-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound's quinoline structure allows it to bind to DNA and proteins, potentially inhibiting certain enzymes or receptors involved in disease processes. This interaction can modulate various biological pathways, contributing to its observed antimicrobial and anticancer effects .
The compound exhibits typical characteristics associated with organic acids:
The presence of both nitrogen in the quinoline ring and the carboxylic acid functional group contributes to its reactivity:
6-Ethyl-4-methylquinoline-2-carboxylic acid finds numerous applications across various fields:
This compound's unique structural features contribute significantly to its versatility in scientific research and industrial applications.
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 37658-95-0
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6